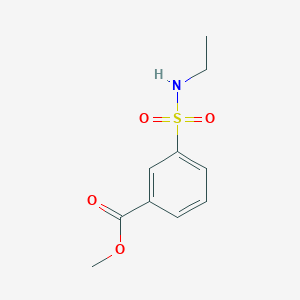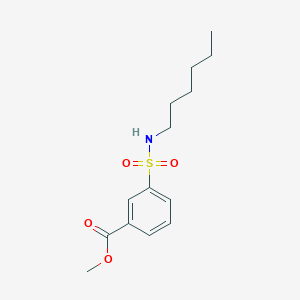
PTH-DELTA-threonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
PTH-DELTA-threonine is synthesized through the reaction of threonine with phenyl isothiocyanate, followed by cyclization to form the phenylthiohydantoin derivative. The reaction typically occurs under mild conditions, often in an aqueous or organic solvent, and requires careful control of pH and temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process ensures that the compound meets the required purity standards for use in analytical applications .
化学反応の分析
Types of Reactions
PTH-DELTA-threonine undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the threonine residue, potentially altering its properties.
Reduction: This reaction can reverse oxidation, restoring the original state of the threonine residue.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can restore the original threonine derivative .
科学的研究の応用
PTH-DELTA-threonine has a wide range of applications in scientific research, including:
Chemistry: Used in the analysis and sequencing of peptides and proteins.
Biology: Helps in understanding protein structure and function.
Medicine: Assists in the development of therapeutic proteins and peptides.
Industry: Utilized in the production of high-purity amino acid derivatives for research and development
作用機序
The mechanism of action of PTH-DELTA-threonine involves its role in the Edman degradation process. This compound reacts with the amino-terminal residue of a peptide, forming a phenylthiohydantoin derivative that can be cleaved and identified. This process allows for the sequential identification of amino acids in a peptide, providing valuable information about protein structure .
類似化合物との比較
Similar Compounds
Phenylthiohydantoin-alanine: Another derivative used in protein sequencing.
Phenylthiohydantoin-glycine: Similar in function but derived from glycine.
Phenylthiohydantoin-serine: Used for sequencing peptides containing serine residues
Uniqueness
PTH-DELTA-threonine is unique due to its specific reactivity with threonine residues, making it particularly useful for sequencing peptides and proteins that contain this amino acid. Its high purity and stability also make it a preferred choice for analytical applications .
特性
IUPAC Name |
(5Z)-5-ethylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h2-7H,1H3,(H,12,15)/b9-2- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYSWGDIVRMEDE-MBXJOHMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(=O)N(C(=S)N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C(=O)N(C(=S)N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7830139.png)

![1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B7830158.png)





![4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoic acid](/img/structure/B7830217.png)

![1,5,5-trimethyl-3-phenyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine](/img/structure/B7830231.png)
